molecular formula C11H22O3S B12525906 2-[(4-Methylpentyl)oxy]-4-(methylsulfanyl)butanoic acid CAS No. 652968-22-4

2-[(4-Methylpentyl)oxy]-4-(methylsulfanyl)butanoic acid

Katalognummer: B12525906
CAS-Nummer: 652968-22-4
Molekulargewicht: 234.36 g/mol
InChI-Schlüssel: MAYAKYMQQAAGDF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-[(4-Methylpentyl)oxy]-4-(methylsulfanyl)butanoic acid is an organic compound with the molecular formula C11H22O3S. This compound is characterized by the presence of an ether group (4-methylpentyl)oxy and a thioether group (methylsulfanyl) attached to a butanoic acid backbone . It is a relatively complex molecule that finds applications in various fields due to its unique chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-Methylpentyl)oxy]-4-(methylsulfanyl)butanoic acid typically involves multiple steps, starting from simpler organic molecules. One common method involves the reaction of 4-methylpentanol with butanoic acid in the presence of a strong acid catalyst to form the ether linkage.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and crystallization .

Analyse Chemischer Reaktionen

Types of Reactions

2-[(4-Methylpentyl)oxy]-4-(methylsulfanyl)butanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, thiols.

Major Products Formed

Wissenschaftliche Forschungsanwendungen

2-[(4-Methylpentyl)oxy]-4-(methylsulfanyl)butanoic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 2-[(4-Methylpentyl)oxy]-4-(methylsulfanyl)butanoic acid involves its interaction with specific molecular targets. The thioether group can interact with thiol-containing enzymes and proteins, potentially inhibiting their activity. The ether group may also facilitate interactions with lipid membranes, affecting cellular processes .

Vergleich Mit ähnlichen Verbindungen

Eigenschaften

CAS-Nummer

652968-22-4

Molekularformel

C11H22O3S

Molekulargewicht

234.36 g/mol

IUPAC-Name

2-(4-methylpentoxy)-4-methylsulfanylbutanoic acid

InChI

InChI=1S/C11H22O3S/c1-9(2)5-4-7-14-10(11(12)13)6-8-15-3/h9-10H,4-8H2,1-3H3,(H,12,13)

InChI-Schlüssel

MAYAKYMQQAAGDF-UHFFFAOYSA-N

Kanonische SMILES

CC(C)CCCOC(CCSC)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.